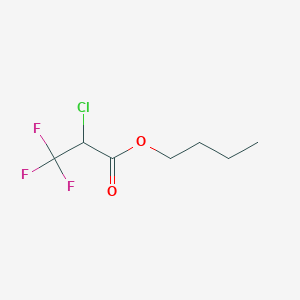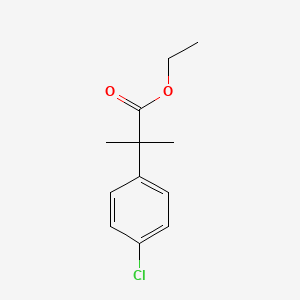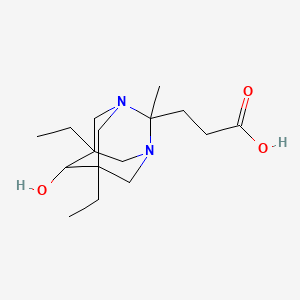
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the hydroxy, diethyl, and propanoic acid groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazaadamantane core or other functional groups.
Substitution: The diazaadamantane core allows for nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups to the diazaadamantane core.
科学的研究の応用
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The diazaadamantane core can interact with enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Diazaadamantane derivatives: Compounds with similar diazaadamantane cores but different substituents.
Adamantane derivatives: Compounds with an adamantane core, lacking the diaza functional groups.
Uniqueness
3-(5,7-Diethyl-6-hydroxy-2-methyl-1,3-diazaadamantan-2-yl)propanoic acid is unique due to its specific combination of functional groups and the diazaadamantane core. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C16H28N2O3 |
|---|---|
分子量 |
296.40 g/mol |
IUPAC名 |
3-(5,7-diethyl-6-hydroxy-2-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-15-8-17-10-16(5-2,13(15)21)11-18(9-15)14(17,3)7-6-12(19)20/h13,21H,4-11H2,1-3H3,(H,19,20) |
InChIキー |
UZIVTOLQGLCINP-UHFFFAOYSA-N |
正規SMILES |
CCC12CN3CC(C1O)(CN(C2)C3(C)CCC(=O)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


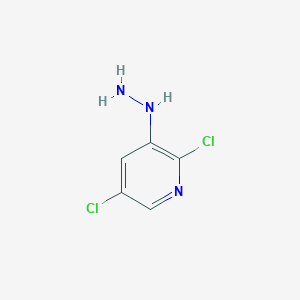
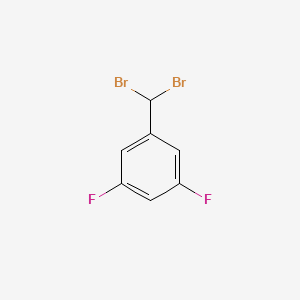

![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)

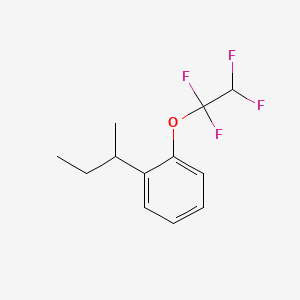
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
![Potassium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12843342.png)
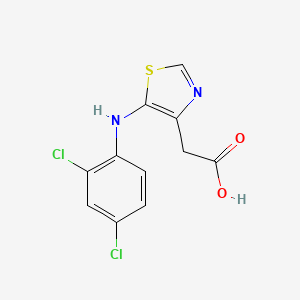
![N-Cyclopropyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12843355.png)
